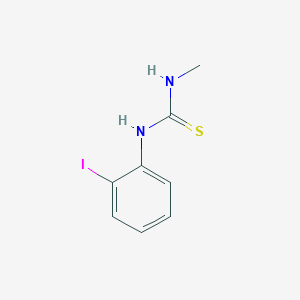

Thiourea, N-(2-iodophenyl)-N'-methyl-

Description

Overview of Thiourea (B124793) Derivatives and their Diverse Applications in Organic Chemistry

Thiourea, the sulfur analog of urea, is a cornerstone of organosulfur chemistry. wikipedia.org Its derivatives are characterized by the general formula (R¹R²N)(R³R⁴N)C=S and have garnered significant attention in various scientific domains. semanticscholar.org These compounds are integral to medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. semanticscholar.orgnih.govmdpi.com In the realm of agriculture, thiourea derivatives have been utilized as insecticides and fungicides. researchgate.net Furthermore, their ability to coordinate with a wide range of metal ions has made them valuable ligands in coordination chemistry and catalysis. tandfonline.comnih.govmdpi.com

The study of thiourea dates back to the 19th century, with early research focusing on its synthesis and basic reactivity. A significant milestone in thiourea synthesis was the thermal isomerization of ammonium (B1175870) thiocyanate (B1210189). acs.org Over the decades, research has evolved from fundamental studies to the exploration of the vast potential of substituted thioureas. The development of new synthetic methodologies has enabled the creation of a vast library of thiourea derivatives with tailored electronic and steric properties, paving the way for their application in diverse fields. bibliotekanauki.plnih.gov The systematic investigation of their structure-activity relationships has been a key driver in the discovery of novel therapeutic agents and functional materials. nih.gov

Thiourea derivatives can be systematically classified based on the number and nature of the substituents on their nitrogen atoms. This classification helps in understanding their chemical properties and predicting their reactivity. researchgate.net

Mono-substituted thioureas: One of the nitrogen atoms bears a single substituent (RNHCSNH₂).

Di-substituted thioureas: These can be further divided into:

1,1-disubstituted: Both substituents are on the same nitrogen atom (R₂NCSNH₂).

1,3-disubstituted: Each nitrogen atom carries one substituent (RNHCSNHR'). N-(2-iodophenyl)-N'-methylthiourea falls into this category.

Tri-substituted thioureas: Three of the four hydrogen atoms of thiourea are replaced by organic groups.

Tetra-substituted thioureas: All four hydrogen atoms are substituted.

The nature of the substituents (alkyl, aryl, acyl, etc.) also plays a crucial role in defining the properties of the thiourea derivative. researchgate.net

The Role of Halogenated Phenyl Moieties in Thiourea Scaffolds

The incorporation of a halogenated phenyl group into a thiourea scaffold, as seen in N-(2-iodophenyl)-N'-methylthiourea, introduces several important features. The presence of a halogen atom, particularly iodine, on the aromatic ring significantly influences the molecule's electronic properties and reactivity. The iodine atom can participate in various organic reactions, most notably in metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. niscpr.res.inresearchgate.net

Furthermore, the halogen atom can engage in halogen bonding, a non-covalent interaction that can influence the compound's crystal packing and its binding to biological targets. The position of the halogen on the phenyl ring is also critical. In the case of an ortho-halogen, intramolecular interactions with the thiourea moiety can occur, potentially leading to unique conformational preferences and reactivity, such as intramolecular cyclization to form heterocyclic systems like benzothiazoles. psu.eduekb.eg

Specific Research Avenues for N-(2-iodophenyl)-N'-methylthiourea within the Broader Thiourea Landscape

While specific research on N-(2-iodophenyl)-N'-methylthiourea is not extensively documented, its structure suggests several promising avenues for investigation. The combination of the reactive 2-iodophenyl group and the versatile thiourea moiety makes it a valuable intermediate in organic synthesis and a candidate for various applications.

Table 1: Plausible Synthetic Routes to N-(2-iodophenyl)-N'-methylthiourea

| Reactant 1 | Reactant 2 | Reaction Type | Plausible Conditions |

|---|---|---|---|

| 2-Iodoaniline (B362364) | Methyl isothiocyanate | Nucleophilic addition | Inert solvent (e.g., THF, CH₂Cl₂), room temperature or gentle heating |

| 2-Iodophenyl isothiocyanate | Methylamine (B109427) | Nucleophilic addition | Inert solvent (e.g., THF, CH₂Cl₂), room temperature |

Detailed Research Findings (Hypothetical):

Based on the known chemistry of related compounds, research into N-(2-iodophenyl)-N'-methylthiourea could yield the following findings:

Synthetic Utility: The 2-iodophenyl group can serve as a handle for further functionalization through reactions like the Suzuki, Sonogashira, or Heck cross-coupling reactions, allowing for the synthesis of more complex molecules.

Precursor to Heterocycles: Under basic or metal-catalyzed conditions, intramolecular cyclization could occur between the sulfur atom of the thiourea and the iodinated carbon of the phenyl ring, leading to the formation of 2-(methylamino)benzothiazole derivatives. psu.edu This provides a pathway to a class of heterocycles with known biological activities.

Coordination Chemistry: The thiourea moiety can act as a ligand, coordinating to metal centers through the sulfur atom or in a bidentate fashion involving both sulfur and nitrogen. tandfonline.comnih.gov The resulting metal complexes could be explored for their catalytic or medicinal properties.

Medicinal Chemistry: As a substituted thiourea, N-(2-iodophenyl)-N'-methylthiourea could be screened for a variety of biological activities. The lipophilicity and electronic properties conferred by the iodophenyl group might lead to interesting interactions with biological targets.

Table 2: Predicted Spectroscopic Data for N-(2-iodophenyl)-N'-methylthiourea

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

|---|---|

| ¹³C NMR | The thiocarbonyl (C=S) carbon would likely appear in the range of 178-184 ppm. researchgate.net |

| ¹H NMR | Signals corresponding to the N-H protons would be expected, typically as broad singlets, along with signals for the methyl group and the aromatic protons of the 2-iodophenyl ring. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

53305-87-6 |

|---|---|

Molecular Formula |

C8H9IN2S |

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(2-iodophenyl)-3-methylthiourea |

InChI |

InChI=1S/C8H9IN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

CQUWDORGMZULLX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1I |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N 2 Iodophenyl N Methylthiourea and Its Analogs

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical identity and understanding the electronic and vibrational properties of N-(2-iodophenyl)-N'-methylthiourea. Infrared (IR) spectroscopy probes the vibrational modes of the molecule's covalent bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the magnetic environments of the hydrogen and carbon nuclei.

Infrared spectroscopy of N-(2-iodophenyl)-N'-methylthiourea is expected to display several characteristic absorption bands that are diagnostic for the thiourea (B124793) core and its substituents. The thiourea group gives rise to a set of coupled vibrations, often referred to as thioamide bands, which are analogous to the amide bands in ureas. These bands arise from combinations of N-H, C-N, and C=S stretching and bending modes.

Key vibrational modes anticipated for N-(2-iodophenyl)-N'-methylthiourea include:

N-H Stretching: The N-H stretching vibrations typically appear as a sharp to broad band in the 3100-3400 cm⁻¹ region. The precise position and shape of this band are highly sensitive to hydrogen bonding. In the absence of strong hydrogen bonds, a sharper band is expected, whereas intermolecular or intramolecular hydrogen bonding leads to broadening and a shift to lower wavenumbers (a red-shift). nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the iodophenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Thioamide I Band (primarily C=N stretching and N-H bending): This band is typically observed in the 1500-1650 cm⁻¹ region. unito.it

Thioamide II Band (primarily C-N stretching and N-H bending): This vibration contributes to a band usually found between 1250 cm⁻¹ and 1350 cm⁻¹. Its character is a mix of C-N stretching and N-H bending.

Thioamide III Band (primarily C=S stretching): The C=S stretching vibration is a major contributor to a band in the 700-850 cm⁻¹ region. This band is crucial for confirming the presence of the thiocarbonyl group.

The interaction between the two N-H groups in related thiourea compounds can lead to distinct vibrational structures that are sensitive to the molecule's conformation and its environment. nih.gov The formation of hydrogen bonds, a common feature in thiourea chemistry, significantly influences these vibrational frequencies. researchgate.net

Table 1: Expected IR Vibrational Modes for N-(2-iodophenyl)-N'-methylthiourea

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Thiourea (N-H) | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Aryl (C-H) | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (C-H) | 2850 - 3000 | Medium-Weak |

| Thioamide I Band | Thiourea (C=N, N-H) | 1500 - 1650 | Strong |

| Thioamide II Band | Thiourea (C-N, N-H) | 1250 - 1350 | Medium-Strong |

| Thioamide III Band | Thiourea (C=S) | 700 - 850 | Medium-Strong |

NMR spectroscopy is the definitive method for confirming the molecular structure of N-(2-iodophenyl)-N'-methylthiourea in solution. Both ¹H and ¹³C NMR provide a detailed picture of the connectivity and electronic environment of every atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and methyl protons.

Aromatic Protons (6.5-8.0 ppm): The 2-iodophenyl group will display a complex multiplet pattern for its four protons. The iodine substituent will influence the chemical shifts of the adjacent protons through inductive and anisotropic effects.

Amine Protons (N-H): Two separate, potentially broad signals are expected for the two N-H protons. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. unito.it In some cases, coupling to adjacent protons may be observed.

Methyl Protons (N'-CH₃): The N-methyl group will likely appear as a doublet around 2.8-3.2 ppm, resulting from coupling to the adjacent N'-H proton. The observation of this coupling confirms the N'-methyl connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is expected for the thiourea carbon, typically appearing in the range of 180-190 ppm. This significant deshielding is characteristic of a C=S double bond.

Aromatic Carbons (110-150 ppm): The 2-iodophenyl ring will show six distinct signals. The carbon atom directly bonded to the iodine (C-I) will have its chemical shift significantly affected by the heavy atom effect. The carbon attached to the nitrogen (C-N) will also have a characteristic shift.

Methyl Carbon (N'-CH₃): The N-methyl carbon is expected to resonate in the aliphatic region, typically around 30-35 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-iodophenyl)-N'-methylthiourea

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₄H₄I) | 6.5 - 8.0 | Multiplets | Pattern depends on coupling between the 4 protons. |

| Amine (N-H) | Variable (e.g., 7.0 - 9.5) | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| Methyl (N'-CH₃) | 2.8 - 3.2 | Doublet | Coupling to adjacent N'-H proton. |

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-iodophenyl)-N'-methylthiourea

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Thiocarbonyl (C=S) | 180 - 190 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 120 - 140 |

| Aromatic (C-I) | 90 - 100 |

| Methyl (N'-CH₃) | 30 - 35 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in the solid state. nih.gov For a molecule like N-(2-iodophenyl)-N'-methylthiourea, this technique can reveal its preferred conformation, the geometry of its internal bonds and angles, and the nature of both intramolecular and intermolecular interactions that dictate the crystal packing. While a crystal structure for the exact title compound is not publicly available, analysis of closely related N-aryl thiourea derivatives allows for a detailed prediction of its solid-state architecture.

The conformation of N,N'-disubstituted thioureas is defined by the orientation of the substituent groups relative to the C=S bond. The partial double-bond character of the C-N bonds restricts rotation, leading to distinct planar isomers. For N-(2-iodophenyl)-N'-methylthiourea, the key conformations are described by the torsion angles around the two C-N bonds.

Typically, N-aryl-N'-alkyl thioureas can adopt several conformations, with the trans-cis and trans-trans arrangements being most common. nih.govresearchgate.net

Trans-Cis: In this conformation, the larger 2-iodophenyl group is positioned trans to the sulfur atom, while the smaller methyl group is cis. This arrangement often minimizes steric clash.

Trans-Trans: Here, both the 2-iodophenyl and methyl groups are trans to the sulfur atom. This conformation is often favored in thioureas that can act as dual hydrogen bond donors. nih.gov

Given the steric bulk of the ortho-iodine atom, it is highly probable that the 2-iodophenyl group adopts a trans position relative to the sulfur atom to minimize steric hindrance. The orientation of the methyl group will depend on other factors, including the potential for intramolecular hydrogen bonding.

The steric pressure exerted by the ortho-iodine substituent is expected to force the iodophenyl ring out of the plane of the thiourea moiety. This is quantified by the dihedral angle between the plane of the aromatic ring and the S=C-N-C plane. In related ortho-substituted phenylthioureas, such as N-(2-Bromophenyl)thiourea, this dihedral angle is significant, indicating a substantial twist. For instance, in the bromo-analog, the angle is approximately 80.8°. A similar non-planar arrangement is expected for N-(2-iodophenyl)-N'-methylthiourea to alleviate the steric strain between the iodine atom and the thiourea core.

Intramolecular hydrogen bonding is a critical factor in determining the preferred conformation of many thiourea derivatives. nih.gov In N-(2-iodophenyl)-N'-methylthiourea, the N-H proton of the iodophenyl-substituted nitrogen is suitably positioned to form an intramolecular hydrogen bond with the ortho-iodine atom (N-H···I).

This interaction would lead to the formation of a stable, planar, six-membered pseudo-ring (S-C-N-C-C-I). Such pseudo-rings are a common structural motif in ortho-substituted phenyl ureas and thioureas and significantly stabilize the molecular conformation. The formation of this intramolecular bond would lock the N-H proton in a specific orientation and favor a conformation where the aryl group and the thiourea core are arranged to accommodate this bond. In addition to this intramolecular interaction, thiourea molecules frequently form intermolecular N-H···S hydrogen bonds, leading to the formation of dimers or chains in the crystal lattice. nih.gov

Table 4: Expected Hydrogen Bonding Parameters for N-(2-iodophenyl)-N'-methylthiourea based on Analogs

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Resulting Motif |

|---|---|---|---|---|

| Intramolecular | N-H···I | ~2.8 - 3.2 (H···I) | >110 | Six-membered pseudo-ring |

| Intermolecular | N-H···S | ~2.4 - 2.8 (H···S) | >150 | Dimer or chain |

Theoretical and Computational Conformational Studies

The conformational landscape of N-aryl thioureas, including N-(2-iodophenyl)-N'-methylthiourea, is of significant interest due to its influence on the molecule's chemical reactivity and potential biological activity. Theoretical and computational methods provide a powerful lens through which to explore the intricate details of molecular geometry, stability, and dynamics. These approaches allow for the characterization of various conformational states and the energetic barriers that separate them, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Potential Energy Surface Exploration

Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for investigating the electronic structure and geometry of molecules. arxiv.orgnih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for the study of relatively large molecules like N-aryl thioureas. arxiv.org

In the context of N-(2-iodophenyl)-N'-methylthiourea, DFT calculations are instrumental in performing geometry optimization. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. researchgate.net By employing various functionals and basis sets, researchers can model the electronic environment of the molecule with considerable precision. For instance, hybrid functionals like B3LYP are commonly used for such calculations. scispace.comugm.ac.idresearchgate.net

The exploration of the potential energy surface (PES) is a critical aspect of understanding the conformational preferences of a molecule. researchgate.netchemrxiv.org The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, it is possible to identify not only the stable low-energy conformers but also the transition states that connect them. researchgate.net This information is crucial for understanding the dynamic behavior of the molecule, including the rates of interconversion between different conformations. For N-aryl thioureas, the key degrees of freedom often involve the rotation around the C-N bonds.

The relative energies of different conformers, such as the cis-trans (CT) and trans-trans (TT) configurations with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom, can be determined through DFT calculations. scispace.comugm.ac.id Energetic analyses of related disubstituted thiourea compounds have shown that both CT and TT configurations can coexist, with their relative stability influenced by factors such as steric hindrance and intramolecular interactions. scispace.comugm.ac.idresearchgate.net In the case of N-(2-iodophenyl)-N'-methylthiourea, the bulky iodine atom at the ortho position of the phenyl ring would be expected to play a significant role in dictating the preferred conformation.

| Parameter | Computational Details | Purpose |

| Functional | B3LYP, PBE0, etc. | To approximate the exchange-correlation energy within the DFT framework. |

| Basis Set | 6-311++G(d,p), def2-TZVP, etc. | To describe the atomic orbitals of the constituent atoms. |

| Solvation Model | PCM, SMD, etc. (optional) | To simulate the effect of a solvent on the molecular conformation and energetics. |

| Optimization Algorithm | Berny, GEDIIS, etc. | To efficiently locate the minimum energy structures on the potential energy surface. |

| Frequency Calculation | - | To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties. |

Investigation of Atropisomerism and Interconversion Pathways in N-Aryl Thioureas

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. arkat-usa.orgnih.gov This phenomenon is of particular interest in the field of drug design and materials science, as different atropisomers can exhibit distinct biological activities or physical properties. arkat-usa.org N-aryl compounds, including N-aryl thioureas, are a class of molecules where atropisomerism can occur due to the steric hindrance between the ortho-substituents on the aryl ring and other parts of the molecule. nih.govsemanticscholar.org

For N-(2-iodophenyl)-N'-methylthiourea, the presence of the large iodine atom at the ortho position of the phenyl group introduces a significant steric barrier to rotation around the N-aryl bond. This restricted rotation can give rise to stable atropisomers. The interconversion between these atropisomers is not a simple rotation but a dynamic process that must overcome a specific energy barrier. arkat-usa.org

Computational methods, particularly DFT, are invaluable for studying the atropisomerism and interconversion pathways in N-aryl thioureas. By mapping the potential energy surface along the rotational coordinate of the N-aryl bond, it is possible to locate the transition state for the interconversion process and calculate the associated activation energy. This rotational barrier determines the stability of the atropisomers; a higher barrier corresponds to a slower rate of interconversion and greater stability of the individual isomers. semanticscholar.org

The interconversion pathway between atropisomers can be visualized as a path on the potential energy surface connecting the two stable conformers. The highest point along this path corresponds to the transition state. The geometry of the transition state often involves significant distortion of the molecule to alleviate the steric clash that hinders rotation. For example, the dihedral angle between the aryl ring and the thiourea moiety would be close to 90 degrees at the transition state.

Factors influencing the rotational barrier and the stability of atropisomers in N-aryl thioureas include:

Size of the ortho-substituent: Larger substituents lead to greater steric hindrance and higher rotational barriers. The iodine atom in N-(2-iodophenyl)-N'-methylthiourea is expected to create a substantial barrier.

Nature of the other substituent on the thiourea nitrogen: The size and electronic properties of the N'-methyl group can also influence the conformational preferences and the rotational barrier.

Intramolecular hydrogen bonding: The presence of hydrogen bond donors and acceptors can stabilize certain conformations and affect the energy of the transition state. nih.govacs.org

| Compound Class | Key Structural Feature | Rotational Barrier (Typical Range) | Consequence |

| N-Aryl Thioureas | Ortho-substituted aryl group | 25 - 125 kJ/mol | Potential for stable, separable atropisomers at room temperature. arkat-usa.orgsemanticscholar.org |

| N,N'-Diarylureas | 2,6-disubstituted aryl groups | Sufficiently high for separation | Can exist as separable atropisomers with distinct reactivity. nih.gov |

| N-Aryl Peptoids | Bulky ortho-substituted N-aryl side chains | High enough for conformational stability | Can exhibit N-C axial chirality. nih.gov |

Computational Chemistry and Quantum Chemical Studies on Thiourea Derivatives with Aryl Halogen Substituents

Electronic Structure Calculations and Derived Quantum Chemical Parameters

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. These calculations provide a foundational understanding of a compound's reactivity, stability, and intermolecular interaction potential.

Calculation of Hardness, Electron Affinity, Dipole Moment, and Ionization Energy

Quantum chemical calculations have been utilized to determine key electronic parameters for N-(2-iodophenyl)-N'-methyl-thiourea. These parameters, including chemical hardness (η), electron affinity (A), dipole moment (μ), and ionization energy (I), are essential for predicting the molecule's behavior in chemical reactions and biological systems.

Interactive Data Table: Calculated Quantum Chemical Parameters Specific calculated values for N-(2-iodophenyl)-N'-methyl-thiourea are not available in the cited literature. The table structure is provided as a template for such data.

Prediction and Correlation of Vibrational Frequencies with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for molecular structure elucidation. Theoretical calculations are used to predict the vibrational frequencies of a molecule, which can then be compared with experimental spectra to confirm structural assignments. For complex molecules like N-(2-iodophenyl)-N'-methyl-thiourea, DFT calculations are often necessary to accurately assign the various vibrational modes.

Studies on similar molecules, such as other substituted thioureas and iodo-phenyl compounds, show that theoretical vibrational frequencies calculated using methods like B3LYP often show good agreement with experimental data, although discrepancies can arise due to factors like intermolecular hydrogen bonding in the solid phase which are not always accounted for in gas-phase calculations. researchgate.netmdpi.com

Interactive Data Table: Comparison of Vibrational Frequencies (cm⁻¹) No specific experimental or calculated vibrational data for N-(2-iodophenyl)-N'-methyl-thiourea was found in the searched literature. This table is a representative example.

Elucidation of Intermolecular Interactions

Detailed Analysis of Hydrogen Bonding Interactions (N-H···S, C-H···S)

Hydrogen bonding is a predominant intermolecular interaction in thiourea (B124793) derivatives, significantly influencing their conformation and assembly in the solid state. The thiocarbonyl group (C=S) is an effective hydrogen bond acceptor, while the N-H groups of the thiourea backbone are excellent hydrogen bond donors.

The most significant hydrogen bond in this class of compounds is the N-H···S interaction. acs.orgnih.govresearchgate.net This interaction typically leads to the formation of centrosymmetric dimers, characterized by an R²₂(8) graph-set motif. researchgate.net Computational studies, such as those using Density Functional Theory (DFT) and the PIXEL method for energy analysis, have quantified the strength of these interactions. acs.orgnih.govresearchgate.net For instance, in similar 1-adamantan-1-yl-3-arylthiourea derivatives, the N-H···S hydrogen bond is consistently identified as the stabilizing force behind the most stable dimeric structures. acs.orgnih.govresearchgate.net The character of this bond can range from a closed-shell interaction to having an intermediate character between shared and closed-shell interactions, as revealed by topological parameters. acs.orgnih.govresearchgate.net

The table below presents typical geometric and energetic parameters for hydrogen bonds found in related aryl thiourea structures, derived from computational and crystallographic studies.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| N-H···S | 2.4 - 2.8 | 150 - 170 | -8.0 to -15.0 |

| C-H···S | 2.8 - 3.2 | 130 - 160 | -1.5 to -4.0 |

Note: Data are representative values from computational studies on analogous aryl thiourea derivatives.

Examination of Halogen Bonding Interactions with Thiocarbonyl Acceptors

The presence of an iodine atom on the phenyl ring of N-(2-iodophenyl)-N'-methyl-thiourea introduces the possibility of halogen bonding (XB). A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. In this context, the iodine atom, particularly when bonded to an electron-withdrawing aryl ring, possesses a region of positive electrostatic potential known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the C-I covalent bond.

The sulfur atom of the thiocarbonyl group is an excellent halogen bond acceptor due to its available lone pairs of electrons. acs.org Numerous studies on co-crystals of diiodotetrafluorobenzenes with thiocarbonyl compounds have demonstrated the formation of strong and highly directional C-I···S halogen bonds. acs.orgresearchgate.net These interactions are characterized by distances significantly shorter than the sum of the van der Waals radii of iodine and sulfur (~3.83 Å) and an angle close to 180°. acs.org

Computational analyses have been performed to describe the energetic and topological parameters of such C-Br···S and C-I···S halogen bonds. researchgate.net These studies confirm that the interaction strength is significant and contributes substantially to the stability of the resulting supramolecular assemblies. The flexible acceptor angles of the sulfur atom allow it to participate in various bonding motifs, sometimes accepting multiple halogen bonds. acs.org

The table below summarizes typical parameters for C-I···S halogen bonds involving thiocarbonyl acceptors.

| Interaction Type | Donor-Acceptor Distance (Å) | C-I···S Angle (°) | Interaction Energy (kcal/mol) |

| C-I···S | 3.1 - 3.5 | 160 - 180 | -4.0 to -7.0 |

Note: Data are representative values from computational and crystallographic studies on co-crystals of iodoarenes and thiocarbonyl compounds.

Identification and Significance of Chalcogen Bonds

Chalcogen bonds are non-covalent interactions involving a Group 16 element (O, S, Se, Te) acting as an electrophilic center. researchgate.net Similar to halogen bonding, this interaction arises from the presence of a σ-hole on the chalcogen atom. The sulfur atom in the thiourea moiety can act not only as a hydrogen or halogen bond acceptor (a Lewis base) but also as a chalcogen bond donor (a Lewis acid). nih.gov The electrophilicity of the sulfur atom's σ-hole is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the thiourea core.

In aryl thioureas, this can lead to S···S or S···N interactions, which play a role in stabilizing specific molecular conformations and crystal packing arrangements. nih.gov More pertinent to N-(2-iodophenyl)-N'-methyl-thiourea is the potential for S···I interactions. Here, the interaction can be viewed as either a halogen bond (with iodine as the donor) or a chalcogen bond (with sulfur as the donor). Quantum chemical analyses show that these interactions are driven by a combination of electrostatics, dispersion, and charge transfer, with the n→σ* orbital delocalization being a key stabilizing component. ed.ac.uk

The strength of chalcogen bonds increases with the polarizability of the chalcogen atom, making interactions involving sulfur and selenium particularly significant. mdpi.com These bonds are directional and play a crucial role in crystal engineering, molecular recognition, and the stabilization of protein structures. mdpi.comacs.org For thiourea derivatives containing a heavy halogen like iodine, the interplay between hydrogen, halogen, and chalcogen bonding creates complex and robust supramolecular architectures.

Theoretical Basis for Structure-Activity Relationships in Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. nih.gov For thiourea derivatives, QSAR studies provide a theoretical framework for understanding how modifications to the molecular structure, such as the introduction of aryl halogen substituents, impact their therapeutic potential. nih.govresearchgate.netfarmaciajournal.com

The biological activity of thiourea derivatives is often linked to their ability to form specific non-covalent interactions with biological targets, such as enzymes or receptors. nih.gov The theoretical basis for their structure-activity relationships relies on several key molecular descriptors:

Hydrophobicity: The octanol-water partition coefficient (logP) is a critical descriptor. The lipophilicity of the molecule, influenced by substituents like the iodophenyl group, affects its ability to cross biological membranes and reach its target site. QSAR models often show a strong correlation between hydrophobicity and anti-HCV or anticancer activity. nih.govfarmaciajournal.comniscpr.res.in

Electronic Properties: Descriptors such as electronegativity, polarizability, and dipole moment are essential. The presence of a halogen atom like iodine significantly alters the electronic distribution within the molecule, affecting its ability to participate in hydrogen and halogen bonding with a receptor. Electron-withdrawing groups can enhance the hydrogen-bond donating capacity of the N-H groups, leading to stronger binding. nih.govnih.gov

QSAR models, often built using multiple linear regression (MLR), demonstrate that a combination of these descriptors can reliably predict the biological activity of thiourea derivatives. nih.gov For instance, the presence of specific bonds (C-N, F-F) and atomic properties have been identified as key predictors for anticancer activity. nih.gov This theoretical framework is invaluable for the rational design of new thiourea derivatives with improved potency and selectivity.

Coordination Chemistry of N 2 Iodophenyl N Methylthiourea As a Ligand

Thiourea (B124793) Derivatives as Multi-Donor Ligands: Role of Sulfur and Nitrogen Coordination Sites

Thiourea derivatives, including N-(2-iodophenyl)-N'-methylthiourea, are classified as multi-donor ligands primarily due to the presence of nucleophilic sulfur and nitrogen atoms. mdpi.com These atoms possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. The structural versatility of these ligands is a direct consequence of their simultaneous σ-donating and π-acidic characteristics. mdpi.comnih.gov

The primary coordination site in most thiourea-metal complexes is the sulfur atom of the thiocarbonyl group (C=S). researchgate.net The sulfur atom's ability to form strong coordination bonds with a variety of metal ions contributes significantly to the stability of the resulting metal complexes. researchgate.net The involvement of the sulfur atom in coordination is often evidenced by a shift in the ν(C=S) stretching frequency in the infrared (IR) spectra of the metal complexes compared to the free ligand. mdpi.com

Diverse Coordination Modes Exhibited by Thiourea Ligands

The flexibility of the thiourea backbone allows for several distinct coordination modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the thiourea ligand.

The most common coordination mode for thiourea derivatives is as a neutral monodentate ligand, bonding to the metal center exclusively through the sulfur atom. mdpi.comtandfonline.com In this mode, the ligand maintains its neutral charge. This type of coordination is prevalent in complexes with various transition metals. mdpi.com

Thiourea derivatives can also act as anionic monodentate ligands. mdpi.com This typically involves the deprotonation of one of the N-H protons, resulting in a negatively charged ligand that then coordinates through the sulfur atom. The presence of a base in the reaction mixture often facilitates this mode of coordination. mdpi.com

Thiourea ligands can also coordinate in a bidentate fashion, forming a chelate ring with the metal center by donating electrons from both the sulfur atom and one of the nitrogen atoms. mdpi.comnih.gov This chelation results in the formation of a stable four-membered metallocycle. tandfonline.comwaikato.ac.nz The formation of such chelates is often accompanied by the deprotonation of the coordinating nitrogen atom, leading to an anionic bidentate ligand. Spectroscopic evidence, such as the disappearance of the ν(N-H) band in the IR spectrum, can confirm this deprotonation and subsequent coordination. mdpi.com

In some instances, thiourea derivatives can act as bridging ligands, connecting two or more metal centers. mdpi.com The sulfur atom of the thiourea can bridge two metal ions, leading to the formation of polynuclear complexes. tandfonline.com This bridging can occur in conjunction with other coordination modes, contributing to the structural diversity of thiourea-based metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes with Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The stoichiometry of the reactants and the reaction conditions can be varied to target specific coordination geometries and complex formulations. rsc.org

Thiourea derivatives have been successfully coordinated with a wide array of transition metal ions. The resulting complexes have been extensively characterized using various spectroscopic techniques to elucidate their structures and bonding.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Changes in the vibrational frequencies of the C=S, C-N, and N-H bonds upon complexation provide valuable insights. A shift to lower frequency for the ν(C=S) band is indicative of sulfur coordination. mdpi.com Conversely, a shift to higher frequency for the ν(C-N) band suggests an increase in the double bond character of the C-N bond due to electron delocalization upon coordination. mdpi.com The disappearance of the ν(N-H) band can signal deprotonation and N-coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Upon coordination, shifts in the proton and carbon signals, particularly those near the donor atoms, are observed. mdpi.commdpi.com For instance, a downfield shift of the N-H proton signal can indicate its involvement in coordination or hydrogen bonding. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are characteristic of the coordination environment. researchgate.net

The table below summarizes typical spectroscopic data for metal complexes of thiourea derivatives, which can be extrapolated to complexes of N-(2-iodophenyl)-N'-methylthiourea.

| Metal Ion | Typical Coordination Mode | Key Spectroscopic Features |

| Pd(II) | Monodentate (S), Bidentate (S,N) | Square planar geometry is common. researchgate.net |

| Pt(II) | Monodentate (S), Bidentate (S,N) | Often forms square planar complexes. mdpi.com |

| Cu(I/II) | Monodentate (S), Bidentate (S,N) | Cu(II) is often reduced to Cu(I) during complexation. rsc.orgnih.gov Tetrahedral and trigonal planar geometries are observed for Cu(I). rsc.orgnih.gov |

| Au(III) | Bidentate (S,N) | Can form stable square planar complexes. |

| Co(II/III) | Monodentate (S), Bidentate (S,N) | Can exhibit both tetrahedral and octahedral geometries. researchgate.net |

| Zn(II) | Monodentate (S), Bidentate (S,N) | Typically forms tetrahedral complexes. rsc.orgnih.gov |

| Cd(II) | Monodentate (S), Bidentate (S,N) | Often results in tetrahedral or polymeric structures. researchgate.net |

| Hg(II) | Monodentate (S), Bidentate (S,N) | Readily forms complexes with thiourea ligands. |

Structural Diversity of Metal Complexes

The structural chemistry of metal complexes with N,N'-disubstituted thiourea ligands is remarkably diverse, stemming from the ligand's versatile coordination capabilities. The N-(2-iodophenyl)-N'-methylthiourea ligand is expected to exhibit a range of bonding modes, primarily influenced by the electronic and steric properties of the metal center, the counter-ions, and the solvent system used during synthesis.

Thiourea derivatives are known to act as versatile ligands that can coordinate to metal ions in several ways:

Monodentate Coordination: The most common coordination mode for neutral thiourea ligands is through the soft sulfur atom, which readily bonds to soft or borderline metal ions like Ag(I), Au(I), Cu(I), Pd(II), and Pt(II). nih.govmaterialsciencejournal.org In such cases, the ligand coordinates as a terminal group, and the resulting complex geometry is determined by the metal's coordination number and the presence of other ancillary ligands.

Bidentate Chelation: Upon deprotonation of one of the amine protons, the thiourea moiety can act as a monoanionic bidentate ligand, coordinating through both the sulfur and a nitrogen atom to form a stable chelate ring. mdpi.commdpi.com This S,N-chelation typically leads to the formation of square planar or octahedral complexes with transition metals like Ni(II), Cu(II), and Pt(II). mdpi.comrsc.org The steric bulk of the 2-iodophenyl group may influence which nitrogen atom is deprotonated and participates in chelation.

Bridging Coordination: The sulfur atom can also act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This mode is less common but contributes significantly to the structural diversity of thiourea complexes.

The table below illustrates the potential structural diversity for hypothetical complexes of N-(2-iodophenyl)-N'-methylthiourea (L).

| Hypothetical Complex | Metal Ion | Potential Coordination Mode of L | Predicted Geometry | Supporting Evidence from Analogues |

|---|---|---|---|---|

| [Ag(L)2]+ | Ag(I) | Monodentate (S-coordination) | Linear or Tetrahedral | Silver(I) complexes with thioureas often show linear (2-coordinate) or tetrahedral (4-coordinate) geometries. nih.gov |

| [Pd(L)2Cl2] | Pd(II) | Monodentate (S-coordination) | Square Planar | Palladium(II) complexes with monodentate sulfur ligands typically adopt a square planar geometry. |

| [Ni(L-H)2] | Ni(II) | Bidentate (S,N-chelation) | Square Planar | Deprotonated thiourea ligands frequently form square planar complexes with Ni(II). rsc.org |

| [Pt(L-H)(PPh3)Cl] | Pt(II) | Bidentate (S,N-chelation) | Square Planar | Platinum(II) readily forms stable, square planar complexes with S,N-chelating ligands. mdpi.com |

Theoretical Prediction of Coordination Geometry and Electronic Properties of Complexes

In the absence of experimental data from X-ray crystallography, computational methods such as Density Functional Theory (DFT) serve as a powerful tool for predicting the structural and electronic properties of metal complexes. mdpi.commdpi.com For complexes of N-(2-iodophenyl)-N'-methylthiourea, DFT calculations can provide deep insights into the preferred coordination geometries, the nature of metal-ligand bonding, and the electronic structure that governs their reactivity.

Theoretical investigations typically begin with the geometry optimization of the proposed complex. This process calculates the lowest energy structure, providing predictions of key parameters such as:

Bond Lengths and Angles: DFT can accurately predict the distances between the metal center and the coordinating atoms (M-S, M-N) as well as the angles around the metal. These values are crucial for confirming the coordination number, the geometry (e.g., tetrahedral vs. square planar), and the extent of any structural distortions. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) data to validate the predicted structure. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) stretching frequency.

Once a stable geometry is obtained, the electronic properties of the complex can be analyzed. This includes:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Charge Distribution: Analysis of the charge distribution using methods like Natural Bond Orbital (NBO) analysis reveals the extent of charge transfer between the ligand and the metal, helping to elucidate the nature and covalency of the metal-ligand bonds.

The table below presents a set of hypothetical DFT-calculated parameters for a representative square planar complex, [Pt(L-H)Cl], where L-H is the deprotonated N-(2-iodophenyl)-N'-methylthiourea ligand.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| Pt-S Bond Length | ~2.25 Å | Indicates a strong covalent bond between the soft platinum center and the soft sulfur donor. |

| Pt-N Bond Length | ~2.05 Å | Confirms the formation of a chelate ring through N,S-coordination. |

| S-Pt-N Bond Angle | ~90° | Characteristic of a five-membered chelate ring within a square planar geometry. |

| HOMO Energy | -5.8 eV | The HOMO-LUMO gap (ΔE) relates to the electronic transitions and reactivity of the complex. The composition of the FMOs indicates which parts of the molecule are involved in redox processes or electronic excitations. |

| LUMO Energy | -2.5 eV | |

| HOMO-LUMO Gap (ΔE) | 3.3 eV |

These theoretical approaches are invaluable for rationalizing the behavior of known complexes and for guiding the synthesis of new compounds with desired structural and electronic properties.

Insufficient Information Available for "Thiourea, N-(2-iodophenyl)-N'-methyl-" in Organocatalytic Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data on the organocatalytic applications of the chemical compound Thiourea, N-(2-iodophenyl)-N'-methyl- . The user's request for a detailed article structured around a specific outline concerning this compound's role in various catalytic processes cannot be fulfilled with the currently accessible information.

The performed searches for "Thiourea, N-(2-iodophenyl)-N'-methyl-" and its direct involvement in organocatalysis did not yield specific studies detailing its use as a bifunctional hydrogen bond donor catalyst, a Brønsted base catalyst, in asymmetric organocatalysis, or in one-pot multicomponent and cascade reactions. Furthermore, no information was found regarding its specific catalyst design principles or reusability studies.

While the broader class of thiourea derivatives is well-documented in the field of organocatalysis for its ability to act as effective hydrogen-bond donors and in various asymmetric transformations, this general knowledge cannot be specifically and accurately attributed to "Thiourea, N-(2-iodophenyl)-N'-methyl-" without dedicated research on this particular compound. The strict adherence to the provided outline, which requires detailed and specific research findings, is therefore not possible.

References to structurally similar compounds, such as "1-(2-Iodophenyl)-3-phenylthioureas," have been noted in the synthesis of other molecules, but this does not provide the necessary data to elaborate on the catalytic activity of the specified N-methyl derivative. The synthesis of "N-2-Iodophenyl thiourea" has also been mentioned, but its subsequent application as an organocatalyst is not described in the available literature.

Given the constraints to focus solely on "Thiourea, N-(2-iodophenyl)-N'-methyl-" and the absence of specific data, generating a scientifically accurate and thorough article as per the user's request is not feasible at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary information to address the detailed sections and subsections of the proposed article.

Supramolecular Chemistry and Molecular Recognition Properties

Anion Binding Studies by Thiourea-Functionalized Molecular Receptors

Thiourea-based receptors are renowned for their capacity to bind and recognize anions. This ability is primarily attributed to the acidic N-H protons of the thiourea (B124793) group, which can engage in hydrogen bonding with a variety of anionic guests. The presence of aromatic substituents on the thiourea core can further modulate the acidity of these protons and, consequently, the anion binding affinity and selectivity.

The fundamental mechanism of anion recognition by thiourea derivatives involves the formation of multiple hydrogen bonds between the two N-H protons of the thiourea group and the incoming anion. These protons act as effective hydrogen bond donors, creating a binding pocket for the anion. This interaction leads to the formation of a stable host-guest complex. In N-(2-iodophenyl)-N'-methylthiourea, the two N-H groups can form a chelate-like complex with anions. The acidity of these protons, and thus the strength of the interaction, is enhanced by the electron-withdrawing nature of the adjacent aryl and methyl groups. The formation of these hydrogen bonds can be observed through techniques like ¹H NMR spectroscopy, where the binding event typically causes a downfield shift in the resonance of the N-H protons.

Thiourea-based receptors often exhibit a notable degree of selectivity for different anions, which is influenced by factors such as the anion's basicity, size, and geometry. Generally, there is a strong correlation between the binding affinity and the basicity of the anion. For many thiourea receptors, the binding affinity for halides follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to the decreasing basicity of these ions. Similarly, for oxoanions, more basic anions like acetate and dihydrogen phosphate (B84403) tend to show stronger binding than less basic ones such as nitrate or perchlorate.

| Receptor Type | Anion | Binding Constant (log β) | Binding Stoichiometry (Host:Guest) |

|---|---|---|---|

| Aryl-Thiourea Analogue 1 | Fluoride | >4 | 1:1 |

| Chloride | 2.5 | 1:1 | |

| Acetate | 3.5 | 1:1 | |

| Dihydrogen Phosphate | 3.8 | 1:1 | |

| Aryl-Thiourea Analogue 2 | Chloride | 4.48 | 1:2 |

| Acetate | 4.96 | 1:2 | |

| Bicarbonate | 4.54 | 1:2 | |

| Dihydrogen Phosphate | 4.63 | 1:2 |

Note: The data presented is for analogous aryl-thiourea compounds to illustrate typical binding behavior and is not specific to N-(2-iodophenyl)-N'-methylthiourea.

Halogen Bonding Interactions in Thiocarbonyl Compounds

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the halogen atom opposite to the covalent bond. nih.govnih.gov In N-(2-iodophenyl)-N'-methylthiourea, the iodine atom attached to the phenyl ring is a potential halogen bond donor.

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. odu.edu The thiocarbonyl group (C=S) in the thiourea moiety can act as a halogen bond acceptor, with the lone pair electrons on the sulfur atom interacting with the σ-hole of the iodine. This C–I···S=C interaction can play a significant role in the solid-state packing of such molecules, leading to the formation of specific supramolecular architectures. The directionality of the halogen bond, typically with an angle close to 180° between the covalent bond to the halogen and the halogen bond itself, makes it a powerful tool in crystal engineering. nih.gov Computational studies and experimental evidence from related structures suggest that these interactions can be comparable in strength to conventional hydrogen bonds and can significantly influence the molecular assembly. mdpi.com

Host-Guest Chemistry: Inclusion Complexes (e.g., with Cyclodextrins)

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. Cyclodextrins are common host molecules, which are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate hydrophobic guest molecules or specific moieties of guests within their cavity in aqueous solutions. mdpi.com

The N-(2-iodophenyl)-N'-methylthiourea molecule possesses a hydrophobic 2-iodophenyl group, which is a suitable candidate for inclusion within a cyclodextrin cavity. The formation of such an inclusion complex is primarily driven by the hydrophobic effect, where the unfavorable interaction between the nonpolar guest and the aqueous environment is minimized by the guest's encapsulation. The size of the cyclodextrin cavity is crucial for stable complex formation; for instance, β-cyclodextrin, with its intermediate cavity size, is often suitable for encapsulating single aromatic rings. The formation of an inclusion complex can alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability. beilstein-journals.org Techniques like NMR spectroscopy, UV-Vis spectrophotometry, and fluorescence spectroscopy are commonly used to study the formation and stoichiometry of these host-guest complexes. beilstein-journals.org

Advanced Research Applications and Future Directions

Insights into Enzyme Inhibition Mechanisms from Thiourea (B124793) Derivatives

Thiourea and its derivatives are well-documented inhibitors of various enzymes, primarily due to the ability of the sulfur atom to coordinate with metal ions in the enzyme's active site. Research into these interactions provides valuable insights into enzyme structure and function, aiding in the development of new therapeutic agents.

The inhibitory activity of thiourea compounds stems from both the sulfur and nitrogen atoms. nih.gov Studies on tyrosinase, a key enzyme in melanin (B1238610) production, have shown that while thiourea itself is an inhibitor, its N-substituted derivatives exhibit varied and often potent inhibitory effects. nih.gov The mechanism can differ based on the derivative's structure; for instance, many thiourea-containing drugs act as non-competitive inhibitors of tyrosinase, whereas the well-known inhibitor phenylthiourea (B91264) (PTU) acts as a competitive inhibitor. nih.govnih.gov This suggests that different derivatives may bind to different sites on the enzyme.

In the case of urease, an enzyme implicated in infections by Helicobacter pylori, thiourea derivatives have also shown significant inhibitory potential. core.ac.ukresearchgate.net The mode of inhibition often involves the interaction of the thiocarbonyl group with the nickel ions in the urease active site. The substituents on the nitrogen atoms play a critical role in modulating this activity, with variations in aryl groups leading to significant differences in potency. core.ac.ukresearchgate.net For a compound like N-(2-iodophenyl)-N'-methyl-thiourea, the iodophenyl group would be expected to significantly influence its inhibitory profile through steric and electronic effects.

| Compound | Molecular Weight (g/mol) | IC₅₀ (µM) | Inhibition Type | Ligand Efficiency |

|---|---|---|---|---|

| Thiourea | 76 | 144 | Non-competitive | 0.72 |

| Methimazole | 114 | 94 | Non-competitive | 0.81 |

| Thiouracil | 128 | 215 | Non-competitive | 0.64 |

| Methylthiouracil | 142 | 266 | Non-competitive | 0.56 |

| Propylthiouracil | 170 | 375 | Non-competitive | 0.44 |

Data sourced from a study on repositioning of thiourea-containing drugs as tyrosinase inhibitors. nih.gov Ligand efficiency is defined as 1.4 × (−log₁₀IC₅₀)/N, where N is the number of non-hydrogen atoms.

Potential in Materials Science Research

The unique electronic and structural properties of thiourea derivatives make them attractive candidates for the development of novel materials with applications in optics and electronics.

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. internationalpubls.comipme.ru Organic compounds, including thiourea derivatives, have been extensively studied for NLO applications due to their potential for high nonlinearity and fast response times. nih.gov The NLO properties of thiourea-based materials arise from the delocalized π-electron systems and the charge transfer characteristics inherent in the molecule.

Crystals of thiourea complexes have demonstrated significant NLO efficiency. For example, Thiourea Tartrate has been shown to have an NLO efficiency 1.6 times greater than that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). internationalpubls.com The thiourea molecule's ability to form extensive hydrogen-bonding networks is crucial for creating the non-centrosymmetric crystal structures required for second-order NLO effects. ipme.ru The incorporation of substituted aryl rings, such as the 2-iodophenyl group, into the thiourea backbone can enhance NLO properties by modifying molecular hyperpolarizability through intramolecular charge transfer.

| Compound | Energy Gap (eV) | Linear Polarizability ⟨α⟩ (x 10⁻²² esu) | First Hyperpolarizability (β_total) (x 10⁻²⁷ esu) | Second Hyperpolarizability ⟨γ⟩ (x 10⁻³¹ esu) |

|---|---|---|---|---|

| Reference | 2.51 | 2.871 | 10.11 | 2.11 |

| MSTD2 | 2.24 | 3.012 | 11.23 | 2.54 |

| MSTD7 | 1.98 | 3.485 | 13.44 | 3.66 |

Data adapted from a theoretical study on non-fullerene acceptor compounds, illustrating how molecular modification impacts NLO properties. nih.gov

Exploration in Luminescent Materials and Organic Light Emitting Diodes (OLEDs)

Organic Light Emitting Diodes (OLEDs) are a dominant technology in modern displays and lighting. nih.gov The performance of an OLED is highly dependent on the organic materials used in its emissive and charge-transport layers. researchgate.net While specific research on N-(2-iodophenyl)-N'-methyl-thiourea for OLEDs is not prominent, the structural motifs of thiourea derivatives are relevant to the design of new luminescent materials.

The design of emitter materials has evolved from fluorescent and phosphorescent compounds to thermally activated delayed fluorescence (TADF) molecules. nih.gov Thiourea derivatives, with their combination of aryl rings and heteroatoms, can be incorporated into larger molecular structures to create bipolar host materials or emitters. The nitrogen and sulfur atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection and transport. Furthermore, the heavy iodine atom in N-(2-iodophenyl)-N'-methyl-thiourea could potentially promote intersystem crossing via the heavy-atom effect, a principle used in the design of phosphorescent emitters. The development of near-infrared (NIR) emitting OLEDs is a growing field, and novel organic radicals and donor-acceptor molecules are being explored for this purpose. rsc.orgmdpi.com

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The rational design of thiourea derivatives is key to optimizing their function for specific applications. This involves a deep understanding of how molecular structure influences properties such as binding affinity, catalytic activity, and electronic behavior. Key principles include the modulation of steric and electronic effects.

For instance, in the design of catalysts, bulky thiourea ligands have been shown to be highly effective. organic-chemistry.org In a study on Pd-catalyzed Suzuki-Miyaura reactions, bulky monothiourea ligands outperformed bis(thiourea) ligands, a finding attributed to steric effects that promote efficient catalysis. organic-chemistry.org The electronic nature of substituents on the aryl rings of thiourea derivatives is also crucial. Electron-donating or electron-withdrawing groups can alter the electron density on the sulfur and nitrogen atoms, thereby modulating the molecule's ability to act as a ligand or hydrogen-bond donor. This principle is used to tune the binding affinity of thiourea-based enzyme inhibitors and the reactivity of organocatalysts. The 2-iodo substituent in N-(2-iodophenyl)-N'-methyl-thiourea, being electron-withdrawing and sterically demanding, would significantly impact its coordination chemistry and reactivity compared to non-substituted phenylthiourea.

Emerging Methodologies for Characterization and Theoretical Prediction in Thiourea Chemistry

Advances in analytical and computational techniques are providing unprecedented insight into the structure and behavior of thiourea derivatives.

Experimental Characterization: Standard characterization of newly synthesized thiourea compounds involves a suite of spectroscopic methods. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic C=S stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, with the chemical shift of the C=S carbon being particularly informative (typically around 180 ppm). orientjchem.org

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Theoretical Prediction: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of thiourea derivatives. tjnpr.orgresearchgate.net DFT calculations are used to:

Optimize molecular geometries and predict structural parameters. researchgate.net

Analyze the electronic structure, including Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps), which relates to chemical reactivity and optical properties. nih.gov

Predict spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) to aid in the interpretation of experimental data.

Simulate molecular interactions, such as the docking of a thiourea derivative into the active site of an enzyme, to predict binding affinity and mode of action. biointerfaceresearch.com

Calculate NLO properties like polarizability and hyperpolarizability to screen candidates for materials science applications. nih.gov

These theoretical methods allow for the in silico design and screening of new thiourea derivatives, accelerating the discovery of compounds with desired properties and providing a deeper understanding of their chemical behavior. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-iodophenyl)-N'-methylthiourea, and how can purity be ensured?

- Methodological Answer : A two-step synthesis is recommended. First, react 2-iodoaniline with methyl isothiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Monitor the reaction via TLC (hexane:ethyl acetate, 3:1). After completion, precipitate the product using acidified water (pH ~3) and recrystallize from chloroform/methanol (1:1). Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Critical Note: Ensure anhydrous conditions to avoid hydrolysis of the isothiocyanate intermediate .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm thiourea C=S stretch (1,250–1,200 cm⁻¹) and N-H stretches (3,350–3,150 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.3–8.1 ppm for o-iodophenyl), N-H resonances (δ ~9.5–10.2 ppm), and methyl group (δ ~3.1 ppm, singlet).

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (N-H⋯S/O) and planarity between thiourea and aromatic rings. Disorder in substituents (e.g., iodine) requires refinement with split occupancy .

Advanced Research Questions

Q. How does the ortho-iodo substituent influence coordination chemistry compared to meta or para analogs?

- Methodological Answer : Design metal complexation studies using Co(II), Ni(II), or Cu(II) salts. Compare stability constants (log K) via UV-Vis titration in DMF/water (4:1). The ortho-iodo group introduces steric hindrance, reducing metal-ligand bond angles (e.g., Cu-N-C-S dihedral angles) versus para-substituted analogs. XANES/EXAFS can probe iodine’s electronic effects on metal centers .

Q. What strategies resolve contradictions in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Analysis : Test across concentrations (1–100 µM) in DPPH/ABTS assays. Pro-oxidant behavior may emerge at >50 µM due to iodine-mediated ROS generation.

- Purity Validation : Ensure no residual iodine (test with starch-iodide paper) or byproducts (via LC-MS).

- Comparative Studies : Benchmark against N-(2,4-dichlorophenyl) analogs (e.g., ’s C4–C7) to isolate substituent effects .

Q. How can computational modeling predict N-(2-iodophenyl)-N'-methylthiourea’s reactivity in enzyme inhibition?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Dock the compound into enzyme active sites (e.g., COX-2 or urease) via AutoDock Vina. Validate predictions with kinetic assays (IC₅₀ determination) and mutagenesis studies to confirm binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.